

A Comparative Analysis of Progesterone-d9 from Various Suppliers

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Compound of Interest

Compound Name: Progesterone-d9

Cat. No.: B563532

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Progesterone-d9**, a critical internal standard for the quantification of progesterone in various biological matrices, from several prominent suppliers. The objective of this guide is to assist researchers in making informed decisions when selecting a deuterated standard by presenting available data on purity and isotopic enrichment, alongside standardized experimental protocols for in-house verification.

Data Presentation

The following table summarizes the publicly available data on **Progesterone-d9** from different suppliers. It is important to note that the lack of standardized reporting across suppliers makes direct comparison challenging. The data presented here is extracted from online product listings and Certificates of Analysis (CoA) and may not represent all available information for a specific lot.

Supplier	Product Number	Chemical Purity	Isotopic Enrichment/Purity	Additional Information
Cerilliant	P-070	Not explicitly stated	Not explicitly stated	Provided as a certified solution at 100 µg/mL in Acetonitrile.[1]
LGC Standards	TRC-P705160	>95% (HPLC)[2]	Isotopic Purity: >95% (97.0% reported on a specific CoA). Normalized Intensity on a specific CoA: d9 = 75.62%, d8 = 22.00%, d7 = 2.38%.[3]	CoA available for specific lots.[3][4]
Cayman Chemical	25047	≥98% (Progesterone)	Deuterium Incorporation: ≥99% deuterated forms (d1-d9); ≤1% d0.	
CDN Isotopes	D-5385	Not explicitly stated	98 atom % D	
Simson Pharma Limited	Not explicitly stated	Not explicitly stated	Accompanied by a Certificate of Analysis.	
Selleck Chemicals	E8259	Not explicitly stated	Not explicitly stated	
MedChemExpress	HY-N0437S	Not explicitly stated	Not explicitly stated	
Benchchem	B563532	Not explicitly stated	Not explicitly stated	

Note: "Not explicitly stated" indicates that the information was not readily available on the product webpage or in publicly accessible documents. Researchers are encouraged to request lot-specific Certificates of Analysis from suppliers for detailed information.

Experimental Protocols

To facilitate a comprehensive in-house comparison of **Progesterone-d9** from different suppliers, the following are detailed methodologies for key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of **Progesterone-d9** and identify any non-deuterated progesterone or other impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
- Mobile Phase: A gradient of acetonitrile and water is typically employed. A starting mobile phase of 50:50 acetonitrile:water, gradually increasing to 95:5 acetonitrile:water over 20 minutes can be effective.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 240 nm.
- Sample Preparation: Dissolve a known amount of **Progesterone-d9** in the mobile phase to a final concentration of approximately 1 mg/mL.
- Procedure:
 - Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
 - Inject a blank (mobile phase) to establish a baseline.

- Inject the prepared **Progesterone-d9** sample.
- Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
- Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the isotopic enrichment of **Progesterone-d9** and the distribution of deuterated species (d0 to d9).

Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI or APCI). Direct infusion or coupling with an LC system can be used.
- Sample Preparation: Prepare a dilute solution of **Progesterone-d9** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
- Procedure:
 - Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the full scan mass spectrum in the appropriate mass range to observe the protonated molecule $[M+H]^+$ of **Progesterone-d9** (expected m/z around 324.5).
 - Identify the mass peaks corresponding to the different deuterated species (d0 to d9). The unlabeled progesterone $[M+H]^+$ would be at m/z 315.2.
 - Calculate the relative intensity of each isotopic peak to determine the isotopic distribution and the overall isotopic enrichment.

Stability Assessment

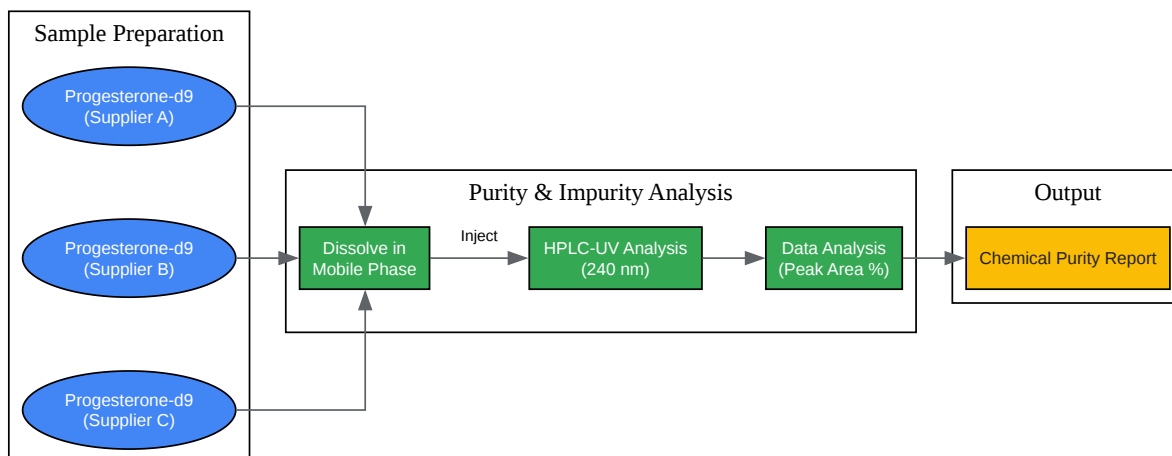
Objective: To evaluate the stability of **Progesterone-d9** under defined storage conditions.

Methodology:

- ICH Guideline Framework: The International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances can be adapted for deuterated standards.
- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.
- Procedure:
 - Store aliquots of the **Progesterone-d9** from different suppliers under the specified long-term and accelerated conditions.
 - At predetermined time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated), analyze the samples for chemical purity by HPLC and isotopic enrichment by MS as described in the protocols above.
 - Compare the results over time to the initial analysis (time 0) to assess for any degradation or loss of deuterium.

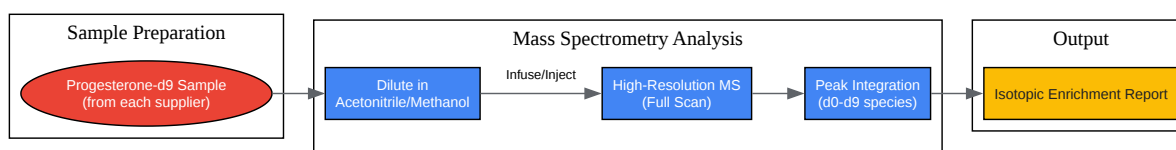
Mandatory Visualization

The following diagrams illustrate the experimental workflows for the comparative analysis.



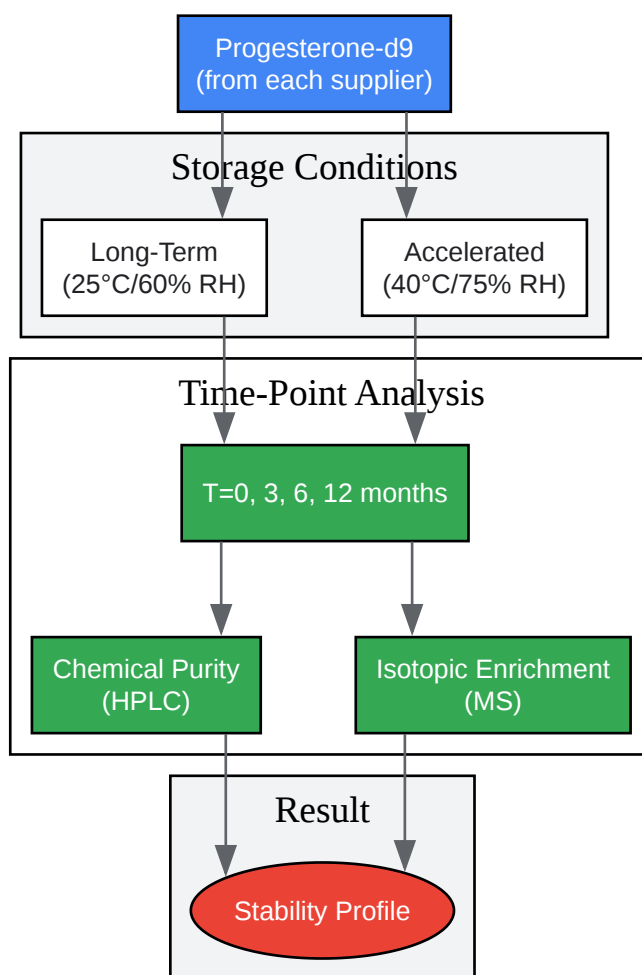
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Caption: Workflow for determining the chemical purity of **Progesterone-d9** from different suppliers using HPLC.



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Caption: Workflow for determining the isotopic enrichment of **Progesterone-d9** using mass spectrometry.



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